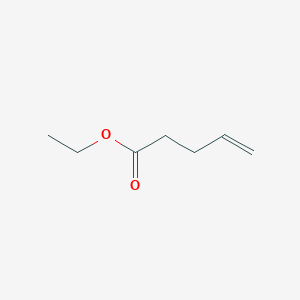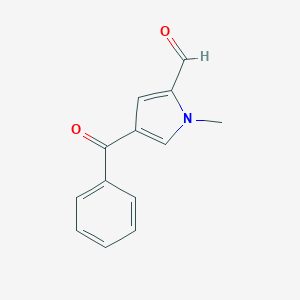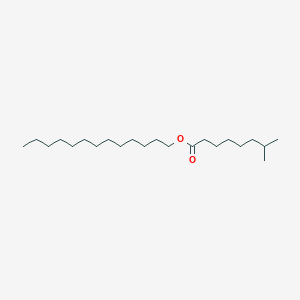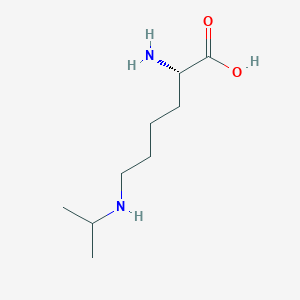
N~6~-propan-2-yl-L-lysine
Descripción general
Descripción
N~6~-propan-2-yl-L-lysine is a derivative of the amino acid lysine, where a propan-2-yl group is attached to the nitrogen atom of the lysine's side chain. This modification can potentially alter the molecule's interaction with other biological molecules and affect its role in various biochemical pathways.
Synthesis Analysis
The synthesis of N~6~-propan-2-yl-L-lysine is not directly described in the provided papers. However, the synthesis of similar compounds, such as L-N6-(1-iminoethyl)-lysine, involves the introduction of functional groups to the lysine's side chain. This process typically requires protection of the amino acid's functional groups, followed by a series of chemical reactions that introduce the desired substituent .
Molecular Structure Analysis
The molecular structure of N~6~-propan-2-yl-L-lysine would include a lysine backbone with a propan-2-yl group attached to the ε-amino group. This structural modification could influence the molecule's spatial configuration and its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity.
Chemical Reactions Analysis
While the specific chemical reactions of N~6~-propan-2-yl-L-lysine are not detailed in the provided papers, similar lysine derivatives undergo reactions based on their functional groups. For instance, L-N6-(1-iminoethyl)-lysine acts as an inhibitor of nitric oxide synthase by mimicking the natural substrate of the enzyme and binding to its active site . The propan-2-yl group in N~6~-propan-2-yl-L-lysine could similarly affect the molecule's reactivity and interaction with enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of N~6~-propan-2-yl-L-lysine would be influenced by the presence of the propan-2-yl group. This could affect the molecule's solubility, stability, and overall reactivity. For example, the presence of the propan-2-yl group could potentially increase the hydrophobic character of the molecule compared to lysine itself. However, the provided papers do not offer specific information on the physical and chemical properties of N~6~-propan-2-yl-L-lysine .
Relevant Case Studies
The provided papers do not include case studies on N~6~-propan-2-yl-L-lysine. However, they do discuss the biological effects of similar lysine derivatives. For example, L-N6-(1-iminoethyl)-lysine has been studied in the context of its inhibitory effects on inducible nitric oxide synthase in vitro and in vivo, demonstrating its potential as a therapeutic agent . Another study identified N-ε-(2-propenal)lysine as a major urinary metabolite of malondialdehyde, which is related to oxidative stress and has implications for understanding the metabolism of dietary components .
Aplicaciones Científicas De Investigación
Microbial Production and Biodegradation
ε-Poly-l-lysine (ε-PL), closely related to N6-propan-2-yl-L-lysine, is produced industrially for its antimicrobial properties. It's stable under various conditions and produced through fermentation by Streptomyces albulus. The biodegradation mechanisms and biosynthetic pathways of ε-PL remain areas of significant interest (Yoshida & Nagasawa, 2003).
Protein Labeling and Modification
An orthogonal system using Methanosarcina barkeri MS pyrrolysyl-tRNA synthetase/tRNA(CUA) pair efficiently incorporates derivatives of L-lysine with alkyne and azide functional groups into proteins in Escherichia coli. This allows for site-specific labeling of proteins through click chemistry, expanding the toolkit for studying protein function and structure (Nguyen et al., 2009).
Biomedical Applications
Research into poly(ester amide)s (PEAs) with pendant amine groups derived from amino acids like L-lysine demonstrates their potential in biomedical fields. These PEAs can support endothelial cell proliferation, showing promise for medical and pharmacological applications (Deng et al., 2009).
Fermentation and Biosynthesis
L-lysine, an essential amino acid, is produced on a large scale through microbial fermentation. Corynebacterium glutamicum and Escherichia coli are commonly used, with the process focusing on maximizing yield and efficiency. Advances in genetic engineering and fermentation technology continue to improve L-lysine production (Félix et al., 2019).
Environmental and Agricultural Applications
ε-PL, a biopolymer of L-lysine, is explored for its broad antimicrobial spectrum, biodegradability, and non-toxicity, making it suitable for applications in food preservation, medicine, agriculture, and more. Its production, recovery, and application potential are actively researched (Pandey & Kumar, 2014).
Propiedades
IUPAC Name |
(2S)-2-amino-6-(propan-2-ylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(2)11-6-4-3-5-8(10)9(12)13/h7-8,11H,3-6,10H2,1-2H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAWNLIZBXJSFS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346530 | |
| Record name | (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-6-(isopropylamino)hexanoic acid | |
CAS RN |
5977-09-3 | |
| Record name | N6-Isopropyl- L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-ISOPROPYL- L-LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863QKG1AN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




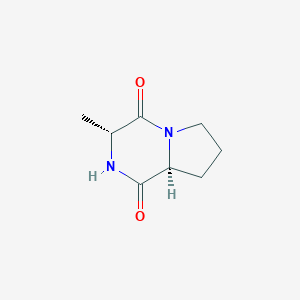
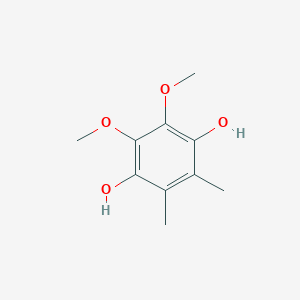
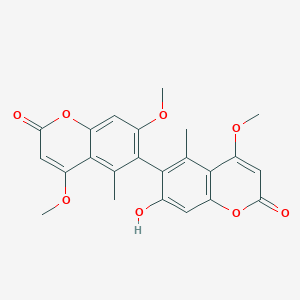
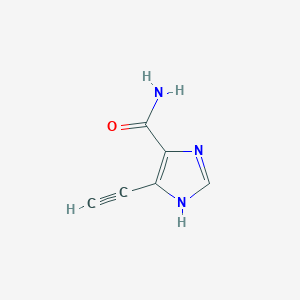
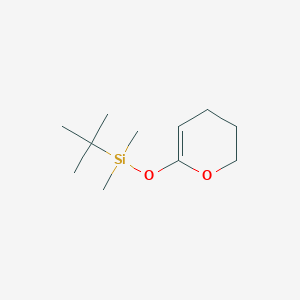
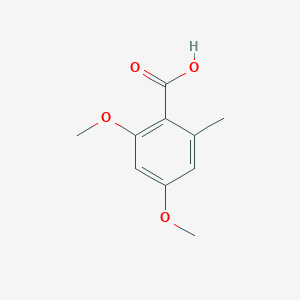
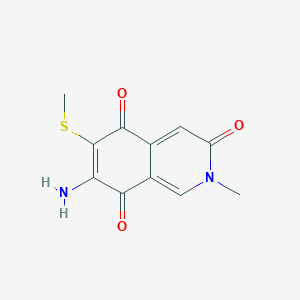
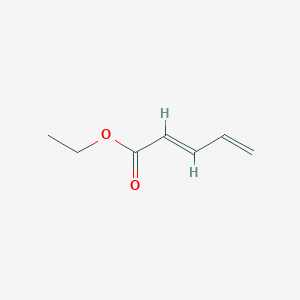
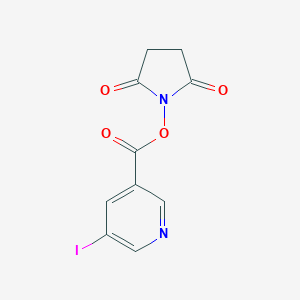
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)
